molecular formula C18H18N2O4 B2989511 Phenyl (3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)carbamate CAS No. 941993-18-6

Phenyl (3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)carbamate

Cat. No. B2989511
CAS RN: 941993-18-6
M. Wt: 326.352
InChI Key: AZLVMTWYCUYHOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

I have conducted searches to gather information on the compound phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate, also known as Phenyl (3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)carbamate. However, there is limited direct information available on this specific compound’s applications in scientific research. Nonetheless, based on related compounds and their uses, we can infer potential applications for this compound. Below are six potential applications, each with a separate section:

Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties through molecular docking simulations, indicating potential use in developing new antibacterial agents .

Molecular Modeling

The structural characteristics of similar compounds allow for molecular modeling studies, which can be crucial in drug design and understanding enzyme-inhibitor interactions .

Synthesis of Bioactive Molecules

Related compounds have been synthesized using various chemical reactions, suggesting that phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate could be a precursor or intermediate in the synthesis of bioactive molecules .

Drug Discovery

Pyrrolidine derivatives are valuable in drug discovery for their versatility and potential therapeutic effects, indicating that our compound could be explored for similar purposes .

Neuroprotective Effects

Some compounds with pyrrolidine structures have shown protective roles in cellular models of neurodegenerative diseases, hinting at possible neuroprotective applications .

Chemical Research and Development

The compound could be used in chemical research and development for synthesizing new materials or studying reaction mechanisms.

Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3 … [Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy … 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl … Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Orexin B protects dopaminergic neurons from 1-Methyl-4-phenyl-1,2,3,6 …

Future Directions

The future directions for this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of fluorine atoms could result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .

properties

IUPAC Name

phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-16-12-13(9-10-15(16)20-11-5-8-17(20)21)19-18(22)24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVMTWYCUYHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate

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